molecular formula C3H8N2O B1221719 1,1-Dimethylurea CAS No. 598-94-7

1,1-Dimethylurea

Cat. No.: B1221719
CAS No.: 598-94-7
M. Wt: 88.11 g/mol
InChI Key: YBBLOADPFWKNGS-UHFFFAOYSA-N
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Description

1,1-Dimethylurea, also known as N,N-dimethylurea, is an organic compound with the molecular formula C3H8N2O. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

1,1-Dimethylurea, also known as N,N-Dimethylurea, primarily targets the photosystem II in plants . Photosystem II is a crucial component of the photosynthetic process, responsible for the initial stages of light-dependent reactions. It captures photons and uses the energy to extract electrons from water molecules .

Mode of Action

this compound acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .

Biochemical Pathways

The inhibition of photosystem II by this compound affects the photosynthetic electron transport chain, a critical biochemical pathway in plants . This disruption prevents the conversion of light energy into chemical energy, thereby affecting the plant’s ability to produce ATP and reducing power needed for various metabolic processes .

Pharmacokinetics

It’s also characterized by high leachability, indicating that it can be readily transported away from the site of application .

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis in plants . By blocking the electron flow in photosystem II, it disrupts the plant’s ability to convert light energy into chemical energy, which can lead to reduced plant growth and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil composition, pH, and moisture levels can affect the compound’s mobility and persistence in the environment . .

Biochemical Analysis

Biochemical Properties

1,1-Dimethylurea plays a significant role in biochemical reactions, particularly as an inhibitor of photosynthesis. It interacts with photosystem II in plants, inhibiting the electron transport chain and thereby affecting the overall photosynthetic process . This interaction is crucial in understanding its use as a herbicide.

Cellular Effects

This compound has notable effects on cellular processes. In photosynthetic organisms, it inhibits the transition through the G₂/M phase of the cell cycle, which is crucial for cell division . This inhibition is independent of the photosynthetic capacity of the cells, indicating that this compound affects cellular processes beyond photosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of photosystem II. This inhibition occurs by binding to the D1 protein of the photosystem, preventing the transfer of electrons and thereby disrupting the photosynthetic electron transport chain . This mechanism is well-documented in the context of its use as a herbicide. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can decrease due to degradation under certain conditions . Long-term exposure to this compound has been shown to cause persistent inhibition of photosynthesis and other cellular processes, which can lead to significant changes in cellular function . These effects are particularly evident in in vitro studies with photosynthetic organisms.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact, but at higher doses, it can cause toxic effects, including disruption of cellular metabolism and enzyme activity . Studies have shown that there is a threshold beyond which the adverse effects become significant, leading to potential toxicity and other health concerns .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its degradation and utilization as an intermediate in various biochemical reactions. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This interaction can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and environmental conditions . Once inside the cell, it may bind to specific transporters or binding proteins that facilitate its localization and accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the chloroplasts of photosynthetic cells, where it exerts its inhibitory effects on photosystem II . In non-photosynthetic cells, it may localize to other compartments, such as the cytoplasm or nucleus, depending on the specific cellular context and the presence of targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylurea can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the reaction of dimethylamine with phosgene or isocyanates. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through crystallization and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

1,1-Dimethylurea can be compared with other similar compounds:

Properties

IUPAC Name

1,1-dimethylurea
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InChI

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
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InChI Key

YBBLOADPFWKNGS-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)N
Source PubChem
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Molecular Formula

C3H8N2O
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DSSTOX Substance ID

DTXSID0060515
Record name 1,1-Dimethylurea
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Molecular Weight

88.11 g/mol
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Physical Description

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS]
Record name Urea, N,N-dimethyl-
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Solubility

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL
Record name 1,1-DIMETHYLUREA
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Density

1.255
Record name 1,1-DIMETHYLUREA
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Vapor Pressure

0.44 [mmHg]
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Color/Form

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM

CAS No.

598-94-7, 1320-50-9
Record name N,N-Dimethylurea
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Melting Point

182 °C
Record name 1,1-DIMETHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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